4-[3-[3,5-bis(4-formylphenyl)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde
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Overview
Description
5’,5’‘-Bis(4-formylphenyl)-[1,1’3’,1’‘3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde: is a complex organic compound characterized by its multiple formyl groups attached to a quaterphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’,5’‘-Bis(4-formylphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of a quaterphenyl precursor using Vilsmeier-Haack reaction conditions, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl groups can be reduced to primary alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action for 5’,5’‘-Bis(4-formylphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde largely depends on its application. In the context of COF synthesis, the compound undergoes polymerization reactions to form extended networks with high stability and porosity. The formyl groups play a crucial role in these reactions by forming imine linkages with amine-containing monomers .
Comparison with Similar Compounds
- 4,4’‘-Bis[bis(4-formylphenyl)amino]-1,1’:4’,1’‘-terphenyl-2’,5’-dicarbaldehyde
- 1,1’-Bis(4-formylphenyl)-4,4’-bipyridinium
- 4,4’-Diformyltriphenylamine
Uniqueness: 5’,5’‘-Bis(4-formylphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde is unique due to its quaterphenyl backbone, which provides a rigid and extended structure
Properties
IUPAC Name |
4-[3-[3,5-bis(4-formylphenyl)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O4/c41-23-27-1-9-31(10-2-27)35-17-36(32-11-3-28(24-42)4-12-32)20-39(19-35)40-21-37(33-13-5-29(25-43)6-14-33)18-38(22-40)34-15-7-30(26-44)8-16-34/h1-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADDJJPWFGLDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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